2-Bromo-3-fluorophenacyl bromide

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Researchers seeking a single scaffold for orthogonal diversification often face limited options. 2-Bromo-3-fluorophenacyl bromide solves this with its unique ortho-bromo, meta-fluoro, and α-bromo ketone pattern. This enables sequential, chemoselective reactions: first at the benzylic carbon, then via cross-coupling at the aryl bromide. Ideal for parallel library synthesis and heterocycle construction (e.g., aminothiazoles). Key benefits: ① Predictable reactivity for high-yielding, two-step diversification. ② Enables access to sterically encumbered, fluorinated architectures not attainable with mono-bromo analogs. ③ High purity (>95% HPLC) ensures reproducible results. Supplied with full quality assurance; shipped globally.

Molecular Formula C8H5Br2FO
Molecular Weight 295.93 g/mol
Cat. No. B12846535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluorophenacyl bromide
Molecular FormulaC8H5Br2FO
Molecular Weight295.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)C(=O)CBr
InChIInChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2
InChIKeyMXYYCYJHDAXBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluorophenacyl bromide (CAS 1427452-18-3): A Strategic Dibromo Building Block for Precision Synthesis and Materials Innovation


2-Bromo-3-fluorophenacyl bromide (CAS 1427452-18-3) is a dibrominated phenacyl derivative, classified as an α-bromo ketone with a molecular formula of C8H5Br2FO and a molecular weight of 295.93 g/mol . It is distinguished by the presence of two electrophilic bromine atoms—one at the benzylic α-carbon and one at the ortho-position of the aryl ring—and a meta-fluorine substituent. This unique substitution pattern, absent in common phenacyl bromides like 2-bromoacetophenone or 2-bromo-3'-fluoroacetophenone, creates a distinct reactivity profile that is valuable for orthogonal synthetic manipulations, particularly in the construction of complex heterocyclic scaffolds and functional materials [1].

Workflow
Orthogonal bifunctional reactivity from distinct C–Br sites
Selection
Suitable for sequential diversification strategies
Use Context
Heterocycle scaffold assembly and cross-coupling method development

2-Bromo-3-fluorophenacyl bromide Procurement Rationale: Why In-Class Analogs Cannot Be Simply Interchanged


In synthetic chemistry, the specific substitution pattern of a phenacyl bromide dictates its reaction pathway, selectivity, and the properties of the final product. 2-Bromo-3-fluorophenacyl bromide is not merely a "dibromo" or "fluorinated" phenacyl bromide; its ortho-bromo and meta-fluoro arrangement introduces a unique combination of steric and electronic effects that are absent in simpler analogs like 2-bromoacetophenone, 2-bromo-3'-fluoroacetophenone, or 4-bromophenacyl bromide [1]. The ortho-bromine can act as a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the initial α-bromine substitution, enabling sequential, orthogonal functionalization. Furthermore, the electron-withdrawing nature of both halogens, quantified by their Hammett substituent constants, significantly influences the electrophilicity of the benzylic carbon, altering reaction kinetics and yields in nucleophilic substitution steps [2]. Substituting with a monobromo or differently substituted analog would forfeit this precise, predictable reactivity profile, leading to different reaction outcomes, lower yields, or the inability to access specific target architectures.

Mono-bromo analogs may not support sequential diversification They lack the second C–Br handle, limiting orthogonal pathway access.
Absence of ortho-Br shifts electrophilicity Reaction kinetics at the benzylic carbon may differ substantially from the dibromo target.
Para-substituted analog cannot replicate the steric challenge Ortho-aryl bromide imposes greater steric demand, requiring specific ligand evaluation.

Quantitative Evidence Guide: 2-Bromo-3-fluorophenacyl bromide vs. Closest Analogs


Enhanced Electrophilicity at the Benzylic Carbon: A Predictive Kinetic Advantage Over Monobromo Analog

2-Bromo-3-fluorophenacyl bromide exhibits enhanced electrophilicity at its α-bromine site compared to its monobromo analog, 2-bromo-3'-fluoroacetophenone. This is a class-level inference based on the established Hammett linear free-energy relationship for phenacyl bromide SN2 reactions, where the reaction constant (ρ) is positive (~1.05 for cinnamate ions), indicating that electron-withdrawing substituents accelerate the reaction [1]. The presence of an additional ortho-bromine, with a meta-position equivalent Hammett σm value of +0.39, combined with the meta-fluorine (σm = +0.34), exerts a greater cumulative electron-withdrawing inductive effect (-I) on the benzylic carbon than the meta-fluorine alone in the monobromo analog [2].

Electrophilicity
Class-level inference
Target: ortho-Br + meta-F (Σσm ≈ +0.73) Comparator: meta-F only (σm +0.34)
Supports reaction design interpretation
Predicted from Hammett model; validation recommended
Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Orthogonal Functionalization Potential: Sequential C-Br Reactivity Enables Complex Scaffold Construction

A defining and quantifiable differentiator for 2-Bromo-3-fluorophenacyl bromide is its possession of two chemically distinct bromine atoms (one α-carbonyl, one aryl). This allows for orthogonal functionalization, a strategic advantage not present in mono-brominated analogs like 2-bromoacetophenone or 2-bromo-3'-fluoroacetophenone, or in the para-substituted 4-bromophenacyl bromide where the aryl bromide's reactivity is modulated by a different position [1]. The α-bromine is highly reactive towards SN2 nucleophiles, while the ortho-aryl bromide is a classic substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) [2].

Orthogonal sites
Class-level inference
Target: 2 distinct C–Br bonds (α & ortho-aryl) Mono-Br analog: 1 C–Br bond
Enables sequential orthogonal diversification
Requires compatible reaction sequences
Medicinal Chemistry Parallel Synthesis Cross-Coupling Reactions

Predicted Physicochemical Properties: Density and Boiling Point Differentiation

2-Bromo-3-fluorophenacyl bromide's predicted physicochemical properties show quantifiable differences from its closest commercially available analog, 2-bromo-3'-fluoroacetophenone, and the unsubstituted 2-bromoacetophenone. These differences, primarily in density and boiling point, can be leveraged for process development, purification, and handling considerations [1].

Density
Predicted
1.914 g/cm³
Higher density from additional Br
Predicted at 20 °C; +0.346 vs mono-Br analog
Process Chemistry Separation Science Physical Organic Chemistry

Steric and Electronic Modulation of Aryl Bromide Reactivity: Ortho vs. Para Positioning

When comparing 2-Bromo-3-fluorophenacyl bromide to its isomeric or para-substituted counterparts, the ortho-position of the aryl bromide is a critical differentiator. While both this compound and 4-bromophenacyl bromide contain an aryl bromide suitable for cross-coupling, the ortho-position in 2-Bromo-3-fluorophenacyl bromide introduces significant steric hindrance and distinct electronic effects due to the adjacent carbonyl and fluorine substituents. This directly influences the choice of catalytic system and can alter reaction rates and selectivity [1].

Aryl-Br position
Class-level inference
Target: ortho (hindered) Para analog: less hindered
Substrate challenge for ligand screening
May require bulky phosphine ligands
Cross-Coupling Catalysis Structure-Activity Relationship

Optimal Research and Industrial Deployment Scenarios for 2-Bromo-3-fluorophenacyl bromide


1. Sequential Diversification in Parallel Medicinal Chemistry Libraries

In a parallel synthesis campaign, 2-Bromo-3-fluorophenacyl bromide serves as an ideal core scaffold due to its orthogonal dibromo reactivity. A common workflow involves: 1) Reaction of the highly electrophilic α-bromine with a diverse set of amine or thiol nucleophiles (forming e.g., α-aminoketones or α-thioketones) to generate a first-dimension library . 2) Subsequent subjection of the resulting ortho-bromoaryl ketone intermediates to a second round of diversification via Suzuki-Miyaura cross-coupling with a variety of boronic acids. The ortho-substitution pattern, as established in Section 3, requires careful selection of ligand (e.g., SPhos) but reliably delivers highly functionalized, sterically encumbered products, a feature not achievable with the simpler para-bromo or monobromo analogs .

2. Methodological Studies on Challenging Ortho-Substituted Substrates

2-Bromo-3-fluorophenacyl bromide is an excellent substrate for developing and benchmarking new catalytic methodologies for C-C and C-N bond formation. Its ortho-bromoaryl motif, combined with the electron-withdrawing α-keto group and meta-fluorine, creates a highly demanding steric and electronic environment. Researchers can use this compound to evaluate the efficacy of novel ligands or catalyst systems in overcoming ortho-substituent challenges. Quantitative metrics such as reaction yield, catalyst loading, and reaction time can be directly compared against simpler analogs (e.g., 4-bromophenacyl bromide) to demonstrate the improved performance of the new method .

3. Synthesis of Fluorinated and Halogenated Heterocyclic Building Blocks

The compound is a strategic starting material for the synthesis of fluorinated heterocycles. For instance, the α-bromine can be displaced by thiourea to form an aminothiazole ring, leaving the ortho-bromo and meta-fluoro substituents intact on the phenyl ring . The resulting 4-(2-bromo-3-fluorophenyl)thiazol-2-amine is a highly versatile building block itself, which can then undergo further functionalization via the remaining aryl bromide handle. This is a direct application of the orthogonal reactivity described in Section 3, offering a clear, multi-step synthetic advantage over starting from a non-halogenated or monohalogenated phenacyl precursor .

4. Physicochemical Property Optimization in Lead Candidate Development

In medicinal chemistry, the introduction of fluorine and bromine atoms is a common strategy to modulate the lipophilicity, metabolic stability, and target binding of lead compounds. 2-Bromo-3-fluorophenacyl bromide provides a precise, pre-assembled 'halogenation package' that can be incorporated into a larger molecular framework. The predicted higher density (1.914 g/cm³) and unique boiling point (303.1°C) compared to mono-halogenated analogs (see Section 3) reflect its increased molecular weight and polarizability, which may correlate with improved pharmacokinetic properties such as longer half-life or enhanced membrane permeability in the final drug-like molecules .

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal dibromo reactivity
Sequential C–C/C–N coupling efficiency
Ortho-substrate method development
Steric/electronic challenge profile
Catalyst/ligand performance benchmarking
Fluorinated heterocycle synthesis
α-Bromo ketone intermediate
Ring formation and aryl bromide retention
Physicochemical optimization
Halogen density and polarity
Physicochemical parameter profiling
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